molecular formula C15H9Cl2FO B14247676 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one CAS No. 259228-30-3

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14247676
CAS No.: 259228-30-3
M. Wt: 295.1 g/mol
InChI Key: ZIAUPJMVHSSERZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one is a chemical compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichloro-5-fluoroacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature, solvent, and reaction time to ensure high yield and purity. Recrystallization from methanol or ethanol is often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for potential anticancer, anti-inflammatory, and antioxidant activities.

    Industry: Used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can react with nucleophiles in biological systems, leading to the inhibition of enzymes and disruption of cellular processes. It can also induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which enhances its lipophilicity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying its effects on various biological systems .

Properties

CAS No.

259228-30-3

Molecular Formula

C15H9Cl2FO

Molecular Weight

295.1 g/mol

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H9Cl2FO/c16-12-9-13(17)14(18)8-11(12)15(19)7-6-10-4-2-1-3-5-10/h1-9H

InChI Key

ZIAUPJMVHSSERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F

Origin of Product

United States

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